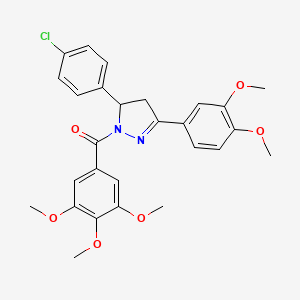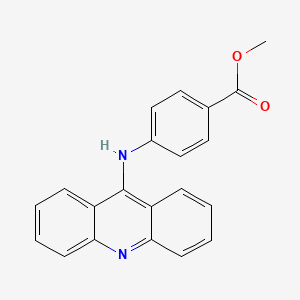![molecular formula C18H13BrO4 B11641936 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione: , also known by its chemical formula C24H19BrClN5OS , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 4-bromobenzaldehyde with 2-methyl-2-phenylmalononitrile . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
The reaction typically occurs in a solvent such as ethanol or dimethyl sulfoxide (DMSO) . The reactants are mixed in the presence of a base (e.g., sodium ethoxide ), and the reaction is heated under reflux. After purification, the compound can be isolated.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above serves as a starting point for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different intermediates or final products.
Substitution: The bromine atom in the molecule is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: Nucleophiles such as or can replace the bromine atom.
Major Products:
The specific products depend on the reaction conditions and reagents used. Detailed analysis would require experimental data.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a catalyst in certain reactions.
Biology and Medicine:
Anticancer Properties: Investigations suggest potential anticancer activity due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Industry:
Materials Science: Its properties make it interesting for material applications.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to cell growth, apoptosis, or enzyme function.
Comparaison Avec Des Composés Similaires
While there are related compounds, the distinct combination of aromatic rings, heterocyclic moieties, and the bromine substituent sets 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione apart.
Similar Compounds
Propriétés
Formule moléculaire |
C18H13BrO4 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
5-[(4-bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H13BrO4/c1-18(13-5-3-2-4-6-13)22-16(20)15(17(21)23-18)11-12-7-9-14(19)10-8-12/h2-11H,1H3 |
Clé InChI |
SUUKEACFKCSXMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=CC2=CC=C(C=C2)Br)C(=O)O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)
![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11641891.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)

![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
